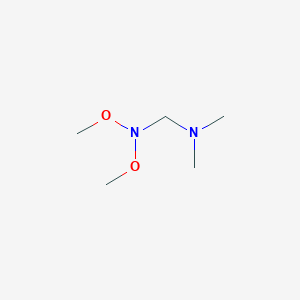
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone, also known as CTPI, is a thiazolidinone derivative that has attracted attention due to its potential biological activities.
Mechanism Of Action
The mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.
Biochemical And Physiological Effects
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone inhibits the activity of enzymes such as tyrosinase and acetylcholinesterase. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also exhibits antifungal activity against Candida albicans. In vivo studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has a protective effect against liver damage induced by carbon tetrachloride.
Advantages And Limitations For Lab Experiments
One advantage of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is its potential as a lead compound for the development of new antitumor and anti-inflammatory drugs. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has shown promising results in vitro and in vivo studies, and further research is needed to determine its efficacy and safety. One limitation of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
Future research on 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could focus on the development of more potent and selective derivatives with improved pharmacokinetic properties. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could also be studied for its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone could be further elucidated to better understand its biological activities.
Synthesis Methods
The synthesis of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone involves the reaction of cinnamaldehyde, 2-aminobenzophenone, and pyrrolidine in the presence of thiosemicarbazide and acetic acid. The reaction yields 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone as a yellow solid with a melting point of 205-207°C. The structure of 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone was confirmed by spectroscopic techniques such as IR, NMR, and mass spectrometry.
Scientific Research Applications
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has been studied for its potential biological activities such as antitumor, anti-inflammatory, and antioxidant effects. In vitro studies have shown that 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone has antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
104123-93-5 |
|---|---|
Product Name |
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidinone |
Molecular Formula |
C23H23N3OS |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(5E)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H23N3OS/c27-22-21(15-9-12-19-10-3-1-4-11-19)28-23(24-20-13-5-2-6-14-20)26(22)18-25-16-7-8-17-25/h1-6,9-15H,7-8,16-18H2/b12-9+,21-15+,24-23? |
InChI Key |
GEOOMOSEIWRWJZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
SMILES |
C1CCN(C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
synonyms |
5-Cinnamylidene-2-(phenylimino)-3-(1-pyrrolidinylmethyl)-4-thiazolidin one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)



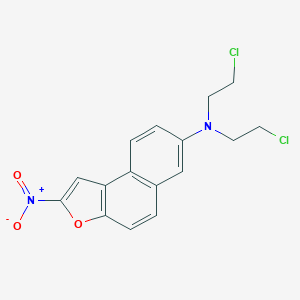
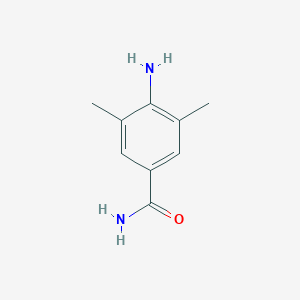
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
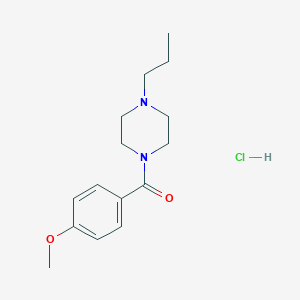
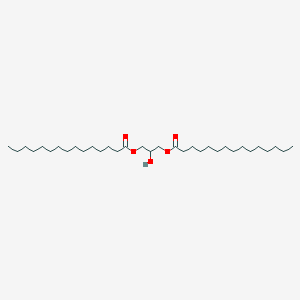
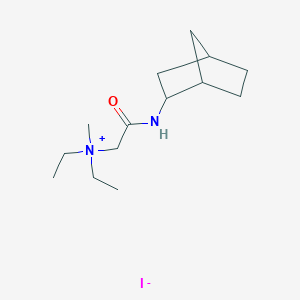
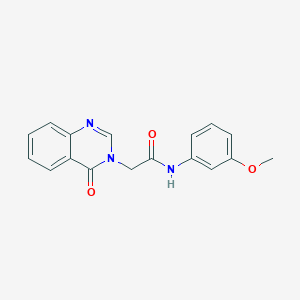
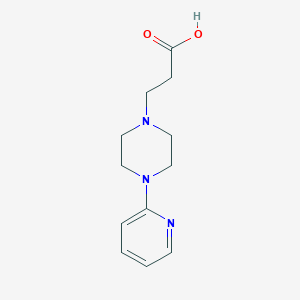
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
